4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, multiple methoxy groups, and a thioxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The thioxo group can be reduced to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include quinones, thiols, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with an oxo group instead of a thioxo group.
4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The uniqueness of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
- Molecular Formula : C22H25N3O3S
- Molecular Weight : 411.5172 g/mol
- CAS Number : 442650-73-9
This compound features a thioxo group and multiple methoxy substitutions on the phenyl rings, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains:
- E. coli
- S. aureus
- B. subtilis
- C. albicans
A study highlighted that the presence of methoxy groups at specific positions enhances antimicrobial activity due to increased lipophilicity and ability to penetrate bacterial membranes .
Table 1: Antimicrobial Activity Comparison
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.8 µg/mL |
Compound B | S. aureus | 6.25 µg/mL |
Target Compound | B. subtilis | TBD |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. For example, it has been tested against HeLa cells and other tumor cell lines, showing promising results in inhibiting cell proliferation.
Case Study: HeLa Cell Line
In a study assessing the cytotoxicity of several pyrimidine derivatives, the target compound demonstrated significant growth inhibition in HeLa cells with an IC50 value indicating effective cytotoxicity at low concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Membrane Permeability : The thioxo group and methoxy substitutions may enhance the ability of the compound to disrupt microbial membranes.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy:
- Methoxy Substituents : Enhance antimicrobial properties.
- Thioxo Group : Essential for maintaining activity against various pathogens.
- Dimethylphenyl Moiety : Contributes to overall stability and interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
Structural Feature | Biological Activity | Contribution |
---|---|---|
Methoxy Group | Increased antimicrobial activity | Enhances lipophilicity |
Thioxo Group | Essential for activity | Key for enzyme inhibition |
Dimethylphenyl Ring | Stability | Improves binding affinity |
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-8-16(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)15-7-9-17(27-4)18(11-15)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSVZOVDDCZPMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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